Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-
Description
Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- (systematic IUPAC name: 4-methyl-N-[(2-methoxyphenyl)methylidene]benzene-1-sulfonamide) is a sulfonamide derivative characterized by a 4-methyl-substituted benzene ring linked to a sulfonamide group. The N-[(2-methoxyphenyl)methylene] substituent introduces an imine (-CH=N-) bridge connected to a 2-methoxyphenyl group, conferring unique steric and electronic properties.
Structure
3D Structure
Properties
CAS No. |
100200-70-2 |
|---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(17,18)16-11-13-5-3-4-6-15(13)19-2/h3-11H,1-2H3 |
InChI Key |
RGUIVBCTCKGIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of 4-Methylbenzenesulfonamide with 2-Methoxybenzaldehyde
The most straightforward method involves the acid-catalyzed condensation of 4-methylbenzenesulfonamide (p-toluenesulfonamide) with 2-methoxybenzaldehyde (o-anisaldehyde). This reaction forms a Schiff base (imine) linkage through nucleophilic attack of the sulfonamide’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration.
Procedure :
- Dissolve 4-methylbenzenesulfonamide (1.71 g, 10 mmol) and 2-methoxybenzaldehyde (1.36 g, 10 mmol) in anhydrous ethanol (30 mL).
- Add catalytic acetic acid (0.5 mL) and reflux at 80°C for 6–8 hours.
- Monitor reaction progress via thin-layer chromatography (TLC; hexane:ethyl acetate, 3:1).
- Cool the mixture, filter the precipitate, and recrystallize from ethanol to yield the product as a white solid.
Key Observations :
Stepwise Sulfonylation of Pre-Formed Schiff Base
An alternative approach involves synthesizing the Schiff base first, followed by sulfonylation. This method is advantageous when the Schiff base is unstable under direct condensation conditions.
Procedure :
- Prepare N-(2-methoxyphenyl)methyleneamine by reacting 2-methoxybenzaldehyde with ammonium acetate in ethanol under reflux.
- Sulfonylate the Schiff base with 4-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Stir at room temperature for 4 hours, wash with water, and purify via column chromatography (silica gel; hexane:ethyl acetate).
Key Observations :
- Yield : 60–75% due to intermediate instability.
- Advantages : Better control over sulfonylation regioselectivity.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time
- Optimal Temperature : 70–80°C for condensation; room temperature for sulfonylation.
- Reaction Time : 6–8 hours for condensation; 2–4 hours for sulfonylation.
Characterization and Analytical Data
Spectroscopic Analysis
FTIR :
¹H NMR (400 MHz, CDCl₃):
¹³C NMR :
Purity and Crystallography
- HPLC Purity : >98% (C18 column; acetonitrile:water, 70:30).
- Crystal Structure : Orthorhombic space group Pna2₁ with unit cell parameters a = 18.69 Å, b = 10.56 Å, c = 7.77 Å.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Condensation | 70–85 | ≥98 | One-pot synthesis; fewer steps | Risk of side reactions |
| Stepwise Sulfonylation | 60–75 | 95–98 | Controlled regioselectivity | Intermediate instability |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Structural Characteristics
- Molecular Weight : 253.31 g/mol
- Melting Point : Data not available in the provided sources.
- Solubility : Soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Benzenesulfonamides are well-documented for their antimicrobial properties. A study highlighted the effectiveness of related sulfonamide compounds against various bacterial strains, suggesting that N-[(2-methoxyphenyl)methylene]-4-methyl- may exhibit similar activity due to structural similarities. The mechanism often involves inhibition of folate synthesis in bacteria, which is crucial for their growth and reproduction .
Anti-inflammatory Properties
Research indicates that sulfonamides can modulate inflammatory responses. The compound may function by inhibiting specific enzymes involved in the inflammatory pathways, thereby reducing symptoms associated with conditions like rheumatoid arthritis. This potential was noted in studies focusing on the broader class of sulfonamides .
Anticancer Potential
Emerging evidence suggests that benzenesulfonamides possess anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of certain kinases involved in cell proliferation. This application is under investigation, with ongoing studies aimed at understanding the specific pathways affected by this compound .
Polymer Chemistry
In material science, benzenesulfonamides are utilized as additives to enhance the properties of polymers. They can improve thermal stability and mechanical strength when incorporated into polymer matrices. The ability of these compounds to interact with polymer chains has been explored in various studies, showing promise for applications in coatings and adhesives .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of N-(2-methoxyphenyl)benzenesulfonamide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments revealed that the compound reduced the production of pro-inflammatory cytokines in human macrophages treated with lipopolysaccharide (LPS). This suggests a potential therapeutic role in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase, an enzyme involved in various physiological processes. By binding to the active site of the enzyme, the compound prevents its normal function, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The compound’s distinct features arise from the ortho-methoxy group on the phenylimine moiety and the 4-methyl group on the benzenesulfonamide core. Comparisons with analogous compounds reveal critical differences in reactivity, solubility, and biological activity:
Table 1: Structural and Electronic Comparison
Key Findings:
- Ortho vs. Para Substitution : The ortho-methoxy group in the target compound introduces steric hindrance, limiting rotational freedom compared to para-substituted analogues like 4-Methoxy-N-(4-methoxyphenyl)- (). This may reduce binding affinity in enzyme interactions .
- Methyl vs. Methoxy Groups : The 4-methyl group on the benzenesulfonamide core enhances lipophilicity compared to the 4-methoxy variant in , favoring membrane permeability but reducing solubility .
- Imine vs.
Crystallographic and Stability Data
Structural validation tools like SHELXL () and ORTEP-3 () are critical for analyzing sulfonamide derivatives. Key observations:
- The target compound’s imine bridge may lead to twinned crystals due to conformational flexibility, requiring advanced refinement protocols in SHELXL .
- Analogues like N-(2-Benzoylphenyl)-4-methyl- () form stable monoclinic crystals (space group P2₁/c), whereas the target compound’s ortho-methoxy group could result in less symmetrical packing .
Biological Activity
Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H15N1O2S
- Molecular Weight : 273.35 g/mol
- IUPAC Name : N-[(2-methoxyphenyl)methylene]-4-methylbenzenesulfonamide
Antimicrobial Properties
Research has shown that benzenesulfonamide derivatives exhibit potent antimicrobial activity. A study highlighted the effectiveness of N-[(2-methoxyphenyl)methylene]-4-methyl- against various microbial strains, showing minimum inhibitory concentrations (MIC) ranging from 1 to 32 µg/mL against clinical strains of Staphylococcus and Enterococcus species. The compound demonstrated strong inhibition of biofilm formation, which is crucial in treating infections caused by biofilm-forming bacteria .
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 1 - 4 | ≥125 |
| Enterococcus sp. | 1 - 32 | ≥125 |
Anticancer Activity
The compound also exhibits promising anticancer properties. In vitro studies have reported IC50 values below 10 µg/mL for several cancer cell lines, indicating potent cytotoxic effects. For instance, compounds derived from benzenesulfonamide demonstrated significant activity against human cancer cell lines, with some derivatives showing better efficacy than the parent compound .
The biological activity of N-[(2-methoxyphenyl)methylene]-4-methyl- is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interference : It could interfere with DNA replication processes, leading to cell death in rapidly dividing cells.
- Biofilm Disruption : The ability to inhibit biofilm formation enhances its effectiveness against chronic infections.
Case Studies
-
Antimicrobial Efficacy Study :
A recent study evaluated the antimicrobial activity of various benzenesulfonamide derivatives, including N-[(2-methoxyphenyl)methylene]-4-methyl-. Results indicated that this compound significantly inhibited the growth of clinical strains of Staphylococcus aureus and Enterococcus spp., showcasing its potential as a therapeutic agent in treating resistant infections . -
Anticancer Activity Assessment :
Another study focused on the anticancer properties of this compound, revealing that it effectively reduced cell viability in multiple cancer cell lines through apoptosis induction. The study highlighted the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and reaction conditions for preparing Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-?
- Methodology : A common approach involves condensation reactions between 4-methylbenzenesulfonamide and 2-methoxybenzaldehyde under reflux conditions. Ethanol or methanol is typically used as a solvent, with catalytic acetic acid to facilitate Schiff base formation . Reaction progress is monitored via thin-layer chromatography (TLC) using chloroform:methanol (4.8:0.2) as the mobile phase. Purification involves recrystallization from ethanol or column chromatography.
- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the imine bond. Optimize stoichiometry (typically 1:1.1 molar ratio of aldehyde to sulfonamide) to maximize yield.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. Programs like SHELXL and ORTEP-3 are standard for refinement and visualization. Complementary techniques include:
- FT-IR : Verify characteristic peaks (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, C=N stretch at ~1600 cm⁻¹).
- NMR : Look for imine proton (CH=N) signals at δ 8.3–8.5 ppm in ¹H NMR and aromatic carbons in ¹³C NMR.
Advanced Research Questions
Q. What experimental strategies resolve discrepancies between crystallographic data and spectroscopic results for this compound?
- Case Study : If NMR suggests conformational flexibility (e.g., tautomerism or rotational isomers) but XRD shows a static structure, employ variable-temperature NMR or dynamic HPLC to probe isomerization. For XRD, ensure high-resolution data (≤ 0.8 Å) to detect disorder .
- Contradiction Analysis : If bond lengths (e.g., C=N) differ from literature, re-exclude data for twinning or thermal motion artifacts using SHELXL's TWIN/BASF commands .
Q. How do CYP enzymes influence the metabolic pathways of this compound in mammalian systems?
- Methodology : Incubate the compound with hepatic microsomes (rat/rabbit) and NADPH. Use HPLC to monitor metabolites (e.g., o-anisidine, o-aminophenol) .
- Key Findings :
- Species-Specific Metabolism : Rabbit microsomes predominantly form o-aminophenol, while rats show negligible conversion under similar conditions .
- Enzyme Involvement : Pre-treatment with β-naphthoflavone (CYP1A inducer) increases metabolite yield by 2.4-fold, suggesting CYP1A2 plays a key role .
- Table 1 : Metabolic Profiles in Hepatic Microsomes
| Species | Major Metabolite | Yield (nmol/mg protein) | Key Enzyme |
|---|---|---|---|
| Rat | o-Anisidine | 12.3 ± 1.5 | CYP2E1 |
| Rabbit | o-Aminophenol | 28.7 ± 2.1 | CYP1A2 |
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Challenges : Poor crystal growth due to:
- Flexibility : The Schiff base moiety may adopt multiple conformations.
- Solubility : Limited solubility in polar solvents.
- Solutions :
- Use mixed solvents (e.g., DMSO:ethanol) for slow evaporation.
- Introduce co-crystallization agents (e.g., crown ethers) to stabilize the lattice .
Methodological Resources
- Crystallography : SHELX (refinement), ORTEP-3 (visualization), and WinGX (data integration) are essential .
- Metabolism Studies : Optimize microsomal incubation pH (7.4) to minimize non-enzymatic degradation .
- Synthesis : Reflux in ethanol with acetic acid (0.05 mL) for 7 hours achieves >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
